N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety, a piperidine ring, and a hexahydrocinnolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the coupling with the hexahydrocinnolinone moiety.
Indole Derivative Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced alcohols, and substituted piperidine compounds .
Scientific Research Applications
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The hexahydrocinnolinone structure may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperidine derivatives: Compounds with similar piperidine ring structure used in pharmaceuticals.
Hexahydrocinnolinone derivatives: Compounds with similar hexahydrocinnolinone structure used in medicinal chemistry.
Uniqueness
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C24H27N5O3/c30-22(15-29-23(31)14-17-6-2-4-8-20(17)27-29)25-18-9-11-28(12-10-18)24(32)21-13-16-5-1-3-7-19(16)26-21/h1,3,5,7,13-14,18,26H,2,4,6,8-12,15H2,(H,25,30) |
InChI Key |
AXGNVQSPIXVFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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